molecular formula C14H8N4S B2974093 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile CAS No. 1428122-90-0

2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile

Cat. No.: B2974093
CAS No.: 1428122-90-0
M. Wt: 264.31
InChI Key: JAYIWWNWSFGDHD-UHFFFAOYSA-N
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Description

2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core linked via an ethenyl group to a pyrimidine-4-carbonitrile moiety. The thienopyridine system contributes to π-conjugation, while the pyrimidine-carbonitrile group enhances electron-withdrawing properties, making it relevant for applications in optoelectronics or medicinal chemistry.

Properties

IUPAC Name

2-(2-thieno[3,2-b]pyridin-6-ylethenyl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4S/c15-8-11-3-5-16-14(18-11)2-1-10-7-13-12(17-9-10)4-6-19-13/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIWWNWSFGDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)C=CC2=CC3=C(C=CS3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate precursors such as thieno[3,2-b]pyridine derivatives and pyrimidine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states, which may be useful in further chemical modifications.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with distinct chemical and physical properties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could be used to develop new drugs or therapeutic agents due to its heterocyclic nature.

Medicine

In the medical field, derivatives of this compound could be explored for their pharmacological properties. They might be used in the development of new medications for various diseases.

Industry

In industry, the compound could be utilized in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(A) Thieno[2,3-b]pyridine Derivatives
  • 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitriles (e.g., 4a): Structure: Features a thieno[2,3-b]pyridine core with ethoxycarbonyl, methyl, and aryl substituents. Synthesis: Prepared via condensation of chloroacetonitrile with sodium acetate in ethanol, yielding compounds with moderate molecular weights (~300–350 g/mol) . Comparison: The absence of an ethenyl-linked pyrimidine in 4a reduces conjugation length compared to the target compound. Ethoxycarbonyl and methyl groups may sterically hinder reactivity .
(B) Pyrimidine-Carbonitrile Derivatives
  • 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile: Structure: Pyrimidine core with thienyl, propylsulfanyl, and amino groups. Molecular Formula: C₁₂H₁₂N₄S₂; Molar Mass: 276.38 g/mol. Comparison: The propylsulfanyl group introduces sulfur-based hydrophobicity, differing from the ethenyl bridge in the target compound. This may alter solubility and biological activity .
  • 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile: Structure: Thieno[2,3-b]pyridine with trifluoromethyl and 4-methylphenyl substituents. Molecular Formula: C₁₆H₁₀F₃N₃S; Molar Mass: 333.33 g/mol. Predicted Properties: Density (1.46 g/cm³), boiling point (530.9°C).
(B) Pyrrolo[3,2-d]pyrimidine Formation
  • Example: Alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino derivatives transform into pyrrolo-pyrimidines under primary aliphatic amines.
  • Comparison : The ethenyl group in the target compound may undergo analogous cyclization reactions, though the absence of a pyrrolo ring limits direct parallels .

Physicochemical and Electronic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound (Inferred) C₁₄H₉N₃S 251.31* Ethenyl, pyrimidine-carbonitrile High conjugation, electron-deficient
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile C₁₂H₁₂N₄S₂ 276.38 Propylsulfanyl, thienyl Moderate hydrophobicity
3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile C₁₆H₁₀F₃N₃S 333.33 Trifluoromethyl, 4-methylphenyl High thermal stability (predicted)

*Calculated based on inferred structure.

Biological Activity

The compound 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile is a derivative of thieno[3,2-b]pyridine and pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against specific diseases, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno[3,2-b]pyridine moiety linked to a pyrimidine ring with a carbonitrile group. This unique configuration contributes to its biological activity.

Research indicates that compounds containing thieno[3,2-b]pyridine and pyrimidine structures often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in disease progression. For instance, they may act as inhibitors of:

  • Dihydrofolate reductase (DHFR) : A target for many anticancer drugs due to its role in nucleotide synthesis.
  • Tyrosine kinases : Involved in cell signaling pathways that regulate cell division and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of thieno[3,2-b]pyridine derivatives. For example:

  • In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • A notable study showed that derivatives similar to 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile exhibited significant cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values ranging from 10 to 25 µM .

Antibacterial Activity

The compound has also shown promise as an antibacterial agent:

  • Screening against Mycobacterium tuberculosis revealed that thieno[3,2-b]pyrimidines possess potent antimycobacterial activity. The mechanism involves the formation of active metabolites through nitroreductase-mediated activation .
  • The compound demonstrated activity against both Gram-positive (e.g., MRSA) and some Gram-negative bacteria, suggesting a broad-spectrum potential .

Case Studies

StudyFindingsReference
Anticancer EfficacySignificant cytotoxicity against HeLa and A549 cells; IC50 values between 10-25 µM
Antibacterial ScreeningEffective against Mycobacterium tuberculosis; broad-spectrum activity noted
Structure-Activity RelationshipModifications on the thieno-pyridine core enhance biological activity

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics indicate favorable profiles for derivatives of this compound, including good absorption and distribution characteristics. Toxicity assessments in HeLa cells suggest acceptable safety margins compared to traditional chemotherapeutics like cisplatin and fluorouracil .

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